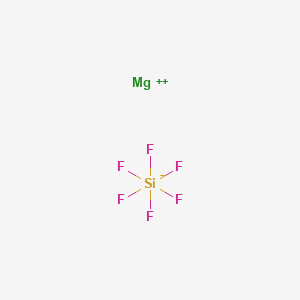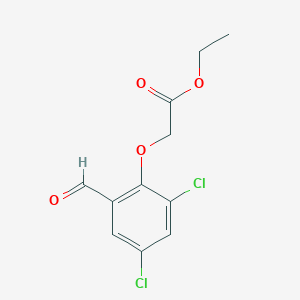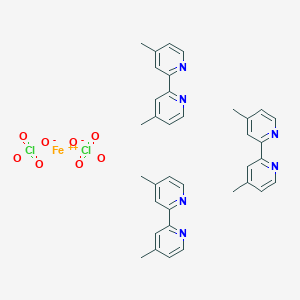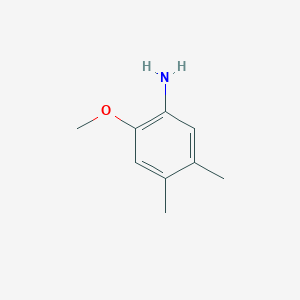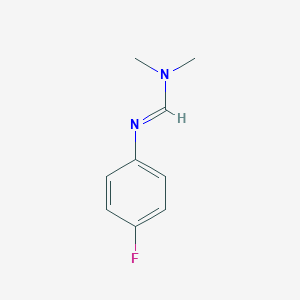
N'-(4-fluoro-phenyl)-N,N-dimethyl-formamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-fluoro-phenyl)-N,N-dimethyl-formamidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FPhDMF and has a molecular weight of 206.26 g/mol.
Mecanismo De Acción
The mechanism of action of FPhDMF involves its interaction with specific enzymes, which leads to their inhibition. It has been found to be a non-competitive inhibitor of certain enzymes, which means that it binds to a different site on the enzyme than the substrate.
Efectos Bioquímicos Y Fisiológicos
FPhDMF has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the inflammatory response, which makes it a potential candidate for the treatment of inflammatory diseases. FPhDMF has also been shown to have anti-cancer properties, which makes it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPhDMF has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, FPhDMF also has limitations. It is a relatively new compound, which means that there is still much to learn about its properties and potential applications.
Direcciones Futuras
There are several future directions for research on FPhDMF. One possible direction is to further investigate its potential as a drug candidate. This could involve studying its efficacy and safety in animal models and eventually in human clinical trials. Another possible direction is to investigate its potential as a tool for studying enzyme function and inhibition. This could involve using FPhDMF as a probe to study the active site of enzymes and to identify new inhibitors. Finally, FPhDMF could be studied for its potential applications in other fields, such as materials science or catalysis.
Métodos De Síntesis
The synthesis of FPhDMF involves the reaction of N,N-dimethylformamide with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired product.
Aplicaciones Científicas De Investigación
FPhDMF has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of certain enzymes, which makes it a promising candidate for drug development. FPhDMF has also been studied for its anti-inflammatory and anti-cancer properties.
Propiedades
Número CAS |
15851-81-7 |
|---|---|
Nombre del producto |
N'-(4-fluoro-phenyl)-N,N-dimethyl-formamidine |
Fórmula molecular |
C9H11FN2 |
Peso molecular |
166.2 g/mol |
Nombre IUPAC |
N'-(4-fluorophenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H11FN2/c1-12(2)7-11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 |
Clave InChI |
ZUXFGHXKHKTCRP-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=C(C=C1)F |
SMILES canónico |
CN(C)C=NC1=CC=C(C=C1)F |
Otros números CAS |
15851-81-7 |
Sinónimos |
N2-(4-Fluorophenyl)-N1,N1-dimethylmethanimidamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)
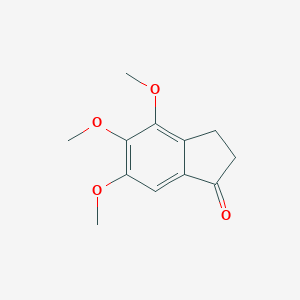
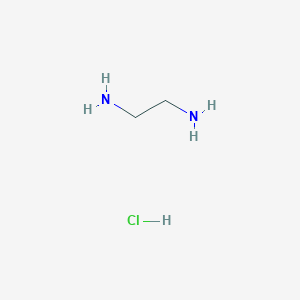
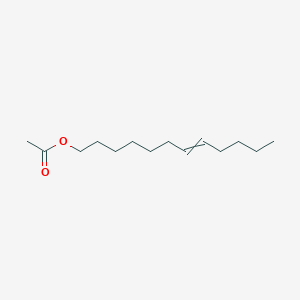
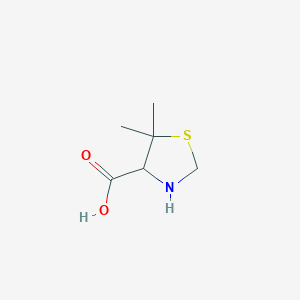
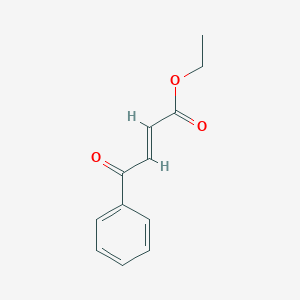
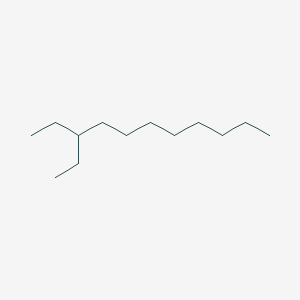
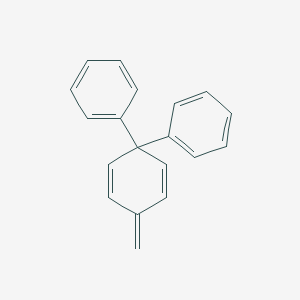
![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)
